molecular formula C19H17ClN4O4S B6559113 N-(4-{2-[(5-chloro-2-methoxyphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1040641-70-0

N-(4-{2-[(5-chloro-2-methoxyphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B6559113
CAS RN: 1040641-70-0
M. Wt: 432.9 g/mol
InChI Key: UZQVSGIHZFRFTB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiazole ring and a dihydropyridine ring. Thiazole is a five-membered ring containing nitrogen and sulfur atoms, and dihydropyridine is a six-membered ring containing four carbon atoms, one nitrogen atom, and one hydrogen atom .


Synthesis Analysis

While the specific synthesis of this compound is not available, similar compounds are often synthesized via condensation reactions or cyclization reactions involving appropriate precursors . The exact method would depend on the specific substituents and their positions in the final product.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and dihydropyridine rings, along with the various substituents. The exact structure would need to be confirmed using spectroscopic techniques such as NMR and IR .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the various functional groups. For example, the carbonyl groups could potentially undergo nucleophilic addition reactions, and the rings could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it somewhat soluble in polar solvents . The exact properties would need to be determined experimentally.

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as modifications to its structure to enhance its properties. This could potentially lead to the development of new pharmaceuticals or other useful products .

properties

IUPAC Name

N-[4-[3-(5-chloro-2-methoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4S/c1-28-15-6-4-11(20)9-14(15)23-16(25)7-5-12-10-29-19(22-12)24-18(27)13-3-2-8-21-17(13)26/h2-4,6,8-10H,5,7H2,1H3,(H,21,26)(H,23,25)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQVSGIHZFRFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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